molecular formula C32H59NO17 B575342 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate CAS No. 174569-25-6

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

Cat. No. B575342
CAS RN: 174569-25-6
M. Wt: 729.814
InChI Key: KLSDLLFNPXNSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate” is a click linker for antibody-drug-conjugation (ADC) .


Synthesis Analysis

The compound is a PEG linker containing an NHS ester. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

The molecular formula of the compound is C10H15NO6 . The InChI code is InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 . The canonical SMILES is COCCOCCC(=O)ON1C(=O)CCC1=O .


Chemical Reactions Analysis

The compound has been used in the synthesis of new pyrrolidine-2,5-diones as potential broad-spectrum hybrid anticonvulsants . These derivatives integrate on the common structural scaffold the chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide .


Physical And Chemical Properties Analysis

The compound is soluble in DMSO, DCM, DMF . The molecular weight is 245.23 g/mol . It has a topological polar surface area of 82.1 Ų . The compound has a rotatable bond count of 8 .

Future Directions

The compound has shown promising in-vitro antimicrobial, anthelmintic activity, and cytotoxicity data . It may serve as a viable lead compound for the treatment of bacterial and parasitic infections . Therefore, it could help medicinal chemists design future chemotherapeutic agents to avoid rapid drug resistance .

Mechanism of Action

Target of Action

The primary target of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is Lysine (Lys) residues in proteins . The compound is known to react with these residues, leading to their modification .

Mode of Action

The compound contains two N-hydroxysuccinimide (NHS) esters , which are reactive groups that can form covalent bonds with primary amines, such as the side chain of Lysine residues in proteins . This interaction leads to the modification of the target protein.

Biochemical Pathways

It’s known to be used as a linker inantibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The compound could potentially affect the pathways related to the mechanism of action of the drug conjugated to the antibody.

Pharmacokinetics

Its solubility in dmso, dcm, and dmf suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is the modification of Lysine residues in proteins . This can alter the protein’s function, potentially leading to therapeutic effects when used in the context of ADCs .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and under -20°C to maintain its stability . Other factors, such as pH and the presence of other reactive groups, could also potentially influence its efficacy and stability.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSXKORGOVQCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

174569-25-6
Record name Methoxypolyethylene glycol-succinimidyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174569-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.